molecular formula C21H17ClN4O2S2 B2375590 4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 371206-62-1

4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide

Cat. No. B2375590
CAS RN: 371206-62-1
M. Wt: 456.96
InChI Key: REKTYARKPPJXLR-UHFFFAOYSA-N
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Description

The compound “4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide” is a derivative of 1,2,4-triazole, a nitrogen-containing heterocycle . Triazoles have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . They are known to exhibit a broad range of biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

The synthesis of such triazole derivatives involves multi-step chemical modifications . The process starts with the conversion of a compound (like 3-bromobenzoic acid) into its derivative (like methyl-3-bromobenzoate), which is then transformed into another derivative (like 3-bromobenzohydrazide). The final step involves the cyclization of this compound, producing its 1,2,4-triazole derivative. This intermediate is then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is investigated using techniques such as IR, HNMR, and UV–visible spectroscopy . Density functional theory (DFT) is often utilized to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .


Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are often investigated using various techniques. For instance, the solubility of these compounds in different solvents is determined, and their melting points are measured . The DFT study can reveal properties like the band gap value and linear polarizability .

Scientific Research Applications

Safety And Hazards

While specific safety and hazard information for “4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide” is not available in the search results, it’s important to note that triazoles and their derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems . Therefore, careful handling and usage are advised.

Future Directions

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in organocatalysis, agrochemicals, and materials science . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the future directions in this field .

properties

IUPAC Name

4-chloro-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-26-12-23-24-21(26)29-20-17-7-3-5-13-4-2-6-16(18(13)17)19(20)25-30(27,28)15-10-8-14(22)9-11-15/h2-12,19-20,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKTYARKPPJXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide

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